

4-amino-N-cyclohexylbenzamide solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-amino-N-cyclohexylbenzamide**

Cat. No.: **B098194**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **4-amino-N-cyclohexylbenzamide**

Introduction

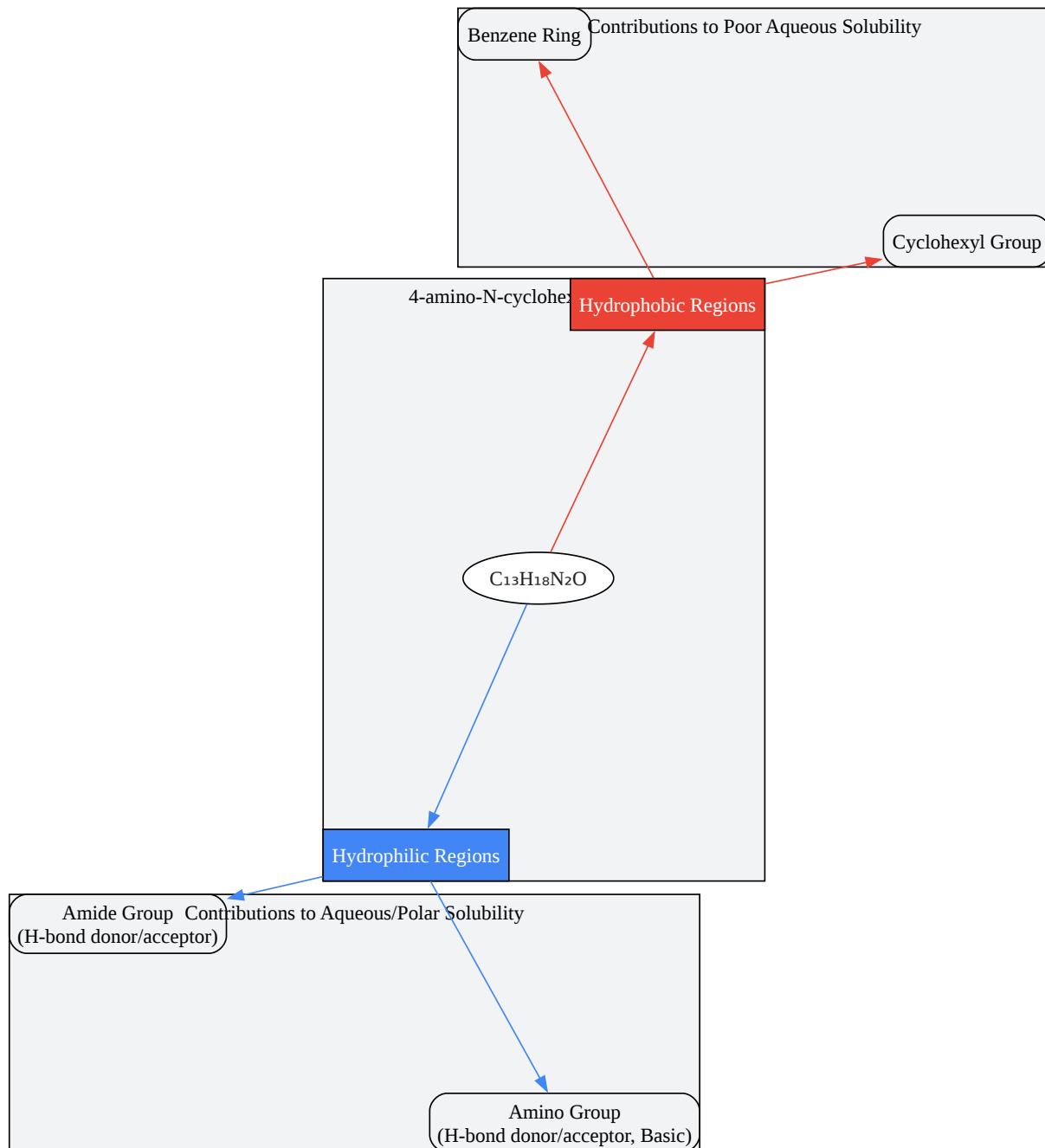
4-amino-N-cyclohexylbenzamide is a chemical compound featuring a core benzamide structure substituted with an amino group and an N-cyclohexyl moiety. As with any molecule of interest in pharmaceutical and chemical research, a thorough understanding of its solubility profile is a cornerstone for successful application. Solubility dictates critical parameters such as bioavailability, formulation strategies, reaction kinetics, and purification processes. A failure to accurately characterize a compound's solubility can lead to inaccurate assay results, suboptimal formulations, and significant delays in development timelines.

This technical guide provides a comprehensive analysis of the solubility profile of **4-amino-N-cyclohexylbenzamide**. We will deconstruct its molecular architecture to predict its behavior in various solvent systems, explore the critical factors that modulate its solubility, and provide a robust experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's physicochemical properties.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. These parameters govern its interactions at the molecular level.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ N ₂ O	[1] [2] [3]
Molecular Weight	218.29 g/mol	[1]
CAS Number	17675-42-2	[1] [3]
Predicted Melting Point	162.67 °C	[2]
Predicted XLogP3	2.3	[1]
Predicted Water Solubility	46.68 mg/L (EPA T.E.S.T.)3964.4 mg/L (EPI Suite)	[2]


Note on Predicted Data: The significant discrepancy in predicted water solubility values highlights the limitations of in silico models and underscores the necessity for empirical experimental determination. The XLogP3 value of 2.3 suggests a compound that is more soluble in lipids than in water, indicating low aqueous solubility.

Molecular Structure and its Influence on Solubility

The solubility of **4-amino-N-cyclohexylbenzamide** is a direct consequence of the interplay between its polar and nonpolar structural features, governed by the "like dissolves like" principle.

- **Hydrophobic Regions:** The molecule possesses two significant nonpolar regions: the benzene ring and the cyclohexyl group. These bulky hydrocarbon structures are sterically hindering and contribute to poor solubility in polar solvents like water. They favor interactions with nonpolar, organic solvents.
- **Hydrophilic Regions:** The molecule contains two polar functional groups capable of forming hydrogen bonds, which are critical for interaction with polar solvents:
 - **Amide Group (-C(=O)NH-):** The amide is a highly polar functional group. The nitrogen-bound hydrogen can act as a hydrogen bond donor, and the carbonyl oxygen and nitrogen lone pair can act as hydrogen bond acceptors.[\[4\]](#)[\[5\]](#)

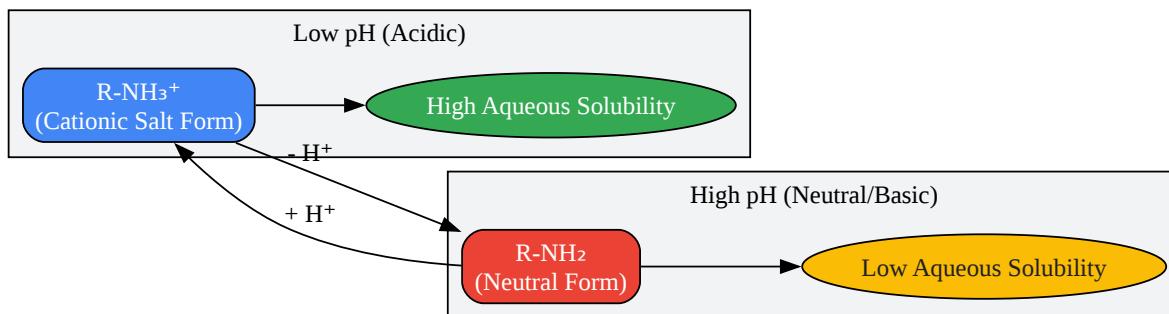
- Amino Group (-NH₂): The primary aromatic amine group is also polar and can both donate and accept hydrogen bonds. Crucially, it is also a weak base.

[Click to download full resolution via product page](#)**Figure 1:** Structural contributions to the solubility of **4-amino-N-cyclohexylbenzamide**.

Given the substantial hydrophobic character imparted by the two ring systems, it is predicted that **4-amino-N-cyclohexylbenzamide** will exhibit low intrinsic solubility in water but will be more soluble in organic solvents.

Critical Factors Modulating Solubility

The solubility of an ionizable compound is not a fixed value but is highly dependent on the properties of the solution.


Effect of pH

The pH of the aqueous medium is arguably the most critical factor influencing the solubility of this molecule. The primary aromatic amino group is basic and can be protonated under acidic conditions to form a cationic salt.

The Henderson-Hasselbalch equation governs this equilibrium. While the specific pKa of the amino group is not available, it is expected to be in the range of a typical aniline derivative (pKa ~4-5).

- At $\text{pH} \ll \text{pKa}$ (e.g., pH 1-2): The amino group will be predominantly protonated ($-\text{NH}_3^+$). The formation of this charged species dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility.[6][7]
- At $\text{pH} \gg \text{pKa}$ (e.g., pH 7 and above): The amino group will be in its neutral, un-ionized form ($-\text{NH}_2$). In this state, the molecule's low intrinsic aqueous solubility, dominated by its hydrophobic regions, will be observed.

The amide group, in contrast, is generally considered neutral and does not ionize over the typical physiological pH range of 1-14.[4]

[Click to download full resolution via product page](#)

Figure 2: The effect of pH on the ionization state and solubility of the compound.

Effect of Temperature

The dissolution of most solid compounds, including benzamide derivatives, is an endothermic process.^{[8][9]} This means that an increase in temperature will typically increase the solubility. The relationship between temperature and solubility can be described by the van't Hoff equation. This property is often exploited during recrystallization procedures for purification, where a compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling.

Solvent Polarity

A qualitative prediction of solubility in various common laboratory solvents can be made based on the molecule's structure:

- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. It is expected that **4-amino-N-cyclohexylbenzamide** will have moderate to good solubility in these solvents, as they can solvate both the polar amide/amino groups and the nonpolar regions. Studies on the parent compound, benzamide, show it is most soluble in methanol and ethanol among common solvents.^{[8][9]}
- Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have strong dipoles and can act as hydrogen bond acceptors. Good solubility is expected, particularly in DMSO, which is

a powerful solvent for a wide range of organic molecules.[10] Acetone is also predicted to be an effective solvent.[8][9]

- Nonpolar Solvents (e.g., Hexane, Toluene): The large hydrophobic surface area suggests some solubility in nonpolar solvents, though the polar amide and amino groups will limit this. Solubility is expected to be lower than in polar organic solvents.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11] Different polymorphs can have distinct physical properties, including melting point and, critically, solubility. The most stable polymorph will generally have the lowest solubility. While no specific polymorphic forms of **4-amino-N-cyclohexylbenzamide** are reported, it is a crucial consideration in drug development. Any solubility determination must be performed on a well-characterized, consistent solid form to ensure reproducibility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It is a robust and reliable technique that ensures the solution has reached saturation.

Step-by-Step Methodology

- Preparation: Add an excess amount of solid **4-amino-N-cyclohexylbenzamide** to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is critical to ensure that a saturated solution is formed.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration of the dissolved compound no longer increases.
- Phase Separation: Cease agitation and allow the suspension to settle. The undissolved solid must be separated from the saturated supernatant. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g.,

0.22 μm PVDF). This step is critical to prevent solid particles from contaminating the sample for analysis.

- Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of **4-amino-N-cyclohexylbenzamide** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor used. The result is typically expressed in units of mg/mL or $\mu\text{g/mL}$.

[Click to download full resolution via product page](#)

Figure 3: Workflow for the Shake-Flask solubility determination method.

Summary and Conclusion

The solubility profile of **4-amino-N-cyclohexylbenzamide** is a complex function of its molecular structure and external conditions.

- Prediction: The molecule is predicted to have low intrinsic aqueous solubility due to the dominance of its hydrophobic benzene and cyclohexyl rings.
- pH Dependence: Its solubility is expected to be highly dependent on pH, increasing significantly in acidic conditions ($\text{pH} < 4$) where its basic amino group becomes protonated.
- Organic Solvents: It is predicted to have good solubility in polar organic solvents like ethanol, methanol, and DMSO.
- Experimental Verification: Due to the limitations of predictive models, the empirical determination of solubility via a standardized method like the shake-flask protocol is imperative for any scientific application.

This guide provides the theoretical framework and practical methodology for a comprehensive understanding and characterization of the solubility of **4-amino-N-cyclohexylbenzamide**. A thorough experimental investigation based on these principles will yield the reliable and reproducible data necessary to advance research and development involving this compound.

References

- PubChem. (n.d.). **4-amino-N-cyclohexylbenzamide**. National Center for Biotechnology Information.
- Chemchart. (n.d.). **4-amino-N-cyclohexylbenzamide** (17675-42-2).
- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Imperial College London.
- PubChem. (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.
- ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K....
- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. *Journal of Chemical & Engineering Data*.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Chemistry Stack Exchange. (2020). Solubility of Amides.
- MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. *Molecules*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-amino-N-cyclohexylbenzamide | C13H18N2O | CID 679480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-cyclohexylbenzamide (17675-42-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 4-Amino-N-cyclohexyl-benzamide 95% | CAS: 17675-42-2 | AChemBlock
[achemblock.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [4-amino-N-cyclohexylbenzamide solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098194#4-amino-n-cyclohexylbenzamide-solubility-profile\]](https://www.benchchem.com/product/b098194#4-amino-n-cyclohexylbenzamide-solubility-profile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com